
Glycocholic acid (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycocholic acid (hydrate) is a bile acid conjugate formed by the combination of cholic acid and glycine. It is a crystalline compound that plays a crucial role in the emulsification and absorption of dietary fats. Glycocholic acid (hydrate) is primarily found in the bile of mammals and is essential for the digestion and absorption of lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycocholic acid (hydrate) can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of cholic acid, followed by its reaction with glycine under controlled conditions. The process may require catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of glycocholic acid (hydrate) often involves the extraction of cholic acid from bile, followed by its chemical conjugation with glycine. The process is optimized for large-scale production, ensuring consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycocholic acid (hydrate) undergoes various chemical reactions, including:
Oxidation: Glycocholic acid can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in glycocholic acid.
Substitution: Substitution reactions can occur at specific sites on the glycocholic acid molecule, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products with high specificity .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glycocholic acid.
Scientific Research Applications
Glycocholic acid (hydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Glycocholic acid is used in studies related to bile acid metabolism and its role in lipid digestion and absorption.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug delivery and as a component in formulations for treating liver diseases.
Industry: Glycocholic acid is used in the production of detergents and emulsifiers due to its ability to solubilize fats
Mechanism of Action
Glycocholic acid (hydrate) exerts its effects primarily through its role as a bile acid. It acts as a detergent to solubilize fats, facilitating their absorption in the intestine. The molecular targets include various bile acid receptors and transporters involved in lipid metabolism. Glycocholic acid also interacts with specific proteins and enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Taurocholic acid: Another bile acid conjugate, formed by the combination of cholic acid and taurine.
Glycodeoxycholic acid: A conjugate of deoxycholic acid and glycine.
Glycoursodeoxycholic acid: A conjugate of ursodeoxycholic acid and glycine
Uniqueness: Glycocholic acid (hydrate) is unique due to its specific combination of cholic acid and glycine, which imparts distinct physicochemical properties. Its ability to solubilize fats and its role in lipid metabolism make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C26H45NO7 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid;hydrate |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;/m0./s1 |
InChI Key |
WDKPRHOCWKLQPK-VCAVMPJJSA-N |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


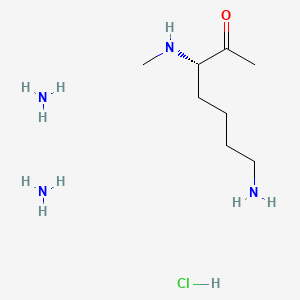
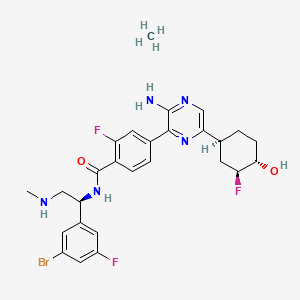
![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)
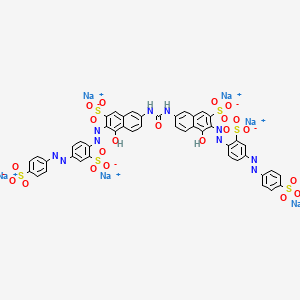
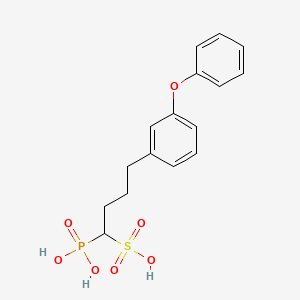
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
![(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)
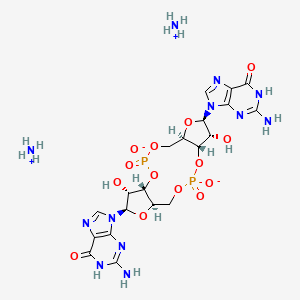
![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)
![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)
![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)

![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10828389.png)
